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Compound of Interest

Compound Name: 3-(4-methyl benzoyloxy) flavone

Cat. No.: B600580

Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for 3-(4-
methylbenzoyloxy)flavone is not readily available in the surveyed scientific literature. This guide
provides a comprehensive, in-depth theoretical analysis of the expected spectroscopic
characteristics and a general synthetic protocol based on established chemical principles and
data from closely related compounds. The information herein is intended for researchers,
scientists, and drug development professionals.

Introduction

3-(4-Methylbenzoyloxy)flavone is a derivative of the flavone backbone, a class of naturally
occurring compounds known for their diverse biological activities. The introduction of a 4-
methylbenzoyloxy group at the 3-position can significantly influence its physicochemical
properties and biological efficacy. This guide outlines the predicted spectroscopic data, a
plausible synthetic route, and the underlying logical frameworks for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-
methylbenzoyloxy)flavone. These predictions are derived from the known spectral
characteristics of the parent flavone molecule and the 4-methylbenzoyl moiety.

Table 1: Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b600580?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.20 d 1H H-5
~8.00 d 2H H-2', H-6' (p-toluoyl)
~7.90 m 2H H-2", H-6" (flavone)
~7.70 m 1H H-7
~7.50 m 4H H-6, H-8, H-3", H-5"
~7.30 d 2H H-3', H-5' (p-toluoyl)
~2.40 S 3H -CHs

Solvent; CDCIz

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (6, ppm) Assignment

~178 C-14

~165 C=0 (ester)

~161 C-2

~156 C-9

~145 C-4' (p-toluoyl)
~138 C-7

~134 C-4" (flavone)

~131 C-2', C-6' (p-toluoyl)
~130 C-2", C-6" (flavone)
~129 C-3', C-5' (p-toluoyl)
~126 C-1' (p-toluoyl)
~125 C-6

~124 C-10

~121 C-3

~118 C-5

~117 C-8

~22 -CHs

Solvent: CDCl3

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3070 Medium Aromatic C-H stretch
~2920 Weak Methyl C-H stretch
~1735 Strong C=0 stretch (ester)
~1640 Strong C=0 stretch (y-pyrone)
~1610, 1580, 1490 Medium-Strong Aromatic C=C stretch
~1270 Strong C-O stretch (ester)
~1150 Medium C-O-C stretch (ether)

IableA.ﬂtedmjed_Mass_SmeQmﬂnLData

Relative Intensity Assignment
356 High [M]* (Molecular lon)
237 Medium [M - CsH7O]*
119 Very Strong [CsH70]* (p-toluoyl cation)
105 Medium [C7Hs0]*
91 Medium [C7H7]* (tropylium ion)

Experimental Protocols

A plausible and generally accepted method for the synthesis of 3-(4-methylbenzoyloxy)flavone
is the acylation of 3-hydroxyflavone with 4-methylbenzoyl chloride.

General Synthetic Protocol:

o Dissolution: Dissolve 3-hydroxyflavone in a suitable anhydrous solvent such as pyridine or
dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

e Cooling: Cool the solution in an ice bath to 0°C.
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Acylation: Add 4-methylbenzoyl chloride dropwise to the cooled solution with continuous
stirring. A tertiary amine base like triethylamine may be added if dichloromethane is used as
the solvent to act as an acid scavenger.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for
several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid
solution.

Extraction: If necessary, extract the product into an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by recrystallization from a
suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: Characterize the purified product using standard spectroscopic techniques
(NMR, IR, MS) and melting point determination.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis, and a
predicted fragmentation pathway.

Spectroscopic Analysis

Mass Spectrometry

Synthesis Data Interpretation

3-Hydroxyflavone + 4-Methylbenzoyl Chloride Acylation Reaction Purification 3-(4-Methylbenzoyloxy)flavone IR Spectroscopy Structural Elucidation

NMR Spectroscopy
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Caption: Workflow for the synthesis and spectroscopic analysis of 3-(4-

methylbenzoyloxy)flavone.
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Caption: Predicted mass fragmentation pattern for 3-(4-methylbenzoyloxy)flavone.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-(4-
Methylbenzoyloxy)flavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b600580#spectroscopic-data-nmr-ir-ms-for-3-4-

methyl-benzoyloxy-flavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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